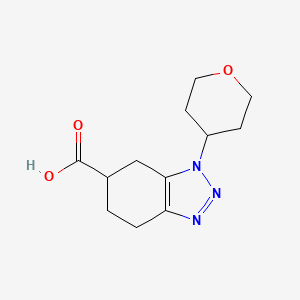
Mukanadin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules like Mukanadin C typically involves strategic reactions that form carbon-carbon (C-C) bonds. A common approach is through cross-dehydrogenative coupling (CDC), which directly forms C-C bonds from two different C-H bonds under oxidative conditions. Such methods are efficient and offer a green chemistry perspective by minimizing waste and avoiding the use of pre-functionalized substrates (Li, 2009).
Molecular Structure Analysis
The analysis of a compound's molecular structure involves examining its bonding and geometry. Techniques such as X-ray crystallography can provide insights into the arrangement of atoms within a molecule, revealing features like bond lengths and angles that are critical for understanding reactivity and properties. For example, studies on binuclear gold(I) complexes highlight the structural characterization of C_n^(2-) units, offering insights into molecular geometry and electronic structure that would be applicable to molecules like Mukanadin C (Che et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving Mukanadin C would likely include functionalizations that modify its structure to alter physical or biological properties. For instance, aliphatic C-H oxidations provide a method for late-stage functionalization, allowing for the modification of complex molecules without pre-existing functionality, enhancing their utility and applicability (White & Zhao, 2018).
Physical Properties Analysis
The physical properties of a compound like Mukanadin C, including its boiling and melting points, molar volumes, and surface tensions, can be modeled and analyzed through molecular modeling techniques. Such studies are crucial for predicting the behavior of organic compounds under various conditions and for designing materials with desired physical characteristics (Needham et al., 1988).
Chemical Properties Analysis
Understanding the chemical properties of Mukanadin C involves exploring its reactivity, such as how it undergoes C-H bond functionalization. This area of study is essential for developing synthetic methodologies that are selective and efficient, aiming to improve reaction conditions to maximize resource and energy efficiency while minimizing waste (Godula & Sames, 2006).
Applications De Recherche Scientifique
Bromopyrrole Alkaloids: A Chemical Perspective
Mukanadin C is part of the bromopyrrole alkaloids group, which includes various compounds isolated from marine sponges. These compounds are known for their unique structural features and have been the subject of extensive chemical studies. For example, Mukanadin D, a closely related compound, was identified as a naturally-occurring C11 bromopyrrole alkaloid, highlighting the diversity within this group of chemicals (Hu et al., 2005).
Biological Investigation of Marine Sponges
Further research into bromopyrrole alkaloids, including Mukanadin C, has involved the exploration of marine sponges. These studies have been instrumental in elucidating the structures and stereochemistry of these compounds, contributing significantly to our understanding of marine biochemistry (Yasuda et al., 2009).
Antimicrobial Applications
One particularly interesting aspect of Mukanadin C and its relatives is their potential antimicrobial applications. Research has shown that compounds like Mukanadin G, which have a tricyclic skeleton, possess antimicrobial activities. This opens the door for potential applications in combating microbial infections (Kusama et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
7-bromo-4-hydroxy-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-4-1-5-7(12)9-2-6(11)10(5)3-4/h1,3,6,11H,2H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNHKRQJEMDNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C=C(C=C2C(=O)N1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mukanadin C | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2493786.png)

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493789.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)

![ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2493798.png)




![5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2493806.png)